![molecular formula C21H21FN2O2 B275990 N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B275990.png)
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine, also known as FMe-ADMIO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a fluorescent ligand that selectively binds to the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes.
Wirkmechanismus
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine binds selectively to the adenosine A1 receptor and activates a signaling pathway that involves the inhibition of adenylyl cyclase and the activation of potassium channels. This leads to a decrease in intracellular cyclic AMP levels and hyperpolarization of the cell membrane, which ultimately results in the inhibition of neurotransmitter release and the modulation of various physiological processes.
Biochemical and Physiological Effects:
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been shown to have several biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of heart rate and blood pressure, and the regulation of glucose and lipid metabolism. This ligand has also been shown to have anti-inflammatory and neuroprotective effects in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine in lab experiments is its high selectivity and affinity for the adenosine A1 receptor, which allows for precise and accurate measurements of receptor expression and function. However, one of the limitations of using this ligand is its relatively low solubility, which may affect its bioavailability and pharmacokinetics in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine, including the development of new analogs with improved properties, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its molecular mechanisms of action. Additionally, the use of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine in combination with other imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), may provide new insights into the role of the adenosine A1 receptor in various physiological and pathological conditions.
Synthesemethoden
The synthesis of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine involves several steps, including the reaction of 3-methoxybenzylamine with 2-fluorobenzyl bromide, followed by the reaction of the resulting intermediate with 2-pyridinemethanol. The final product is obtained by the deprotection of the benzyl and pyridine groups using hydrogenation and acid treatment.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been widely used in scientific research for studying the adenosine A1 receptor and its physiological functions. This ligand has been used to investigate the receptor's expression, distribution, and pharmacology in various tissues and organs, including the brain, heart, and kidneys. N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has also been used to study the role of the adenosine A1 receptor in various diseases, such as ischemia-reperfusion injury, hypertension, and diabetes.
Eigenschaften
Molekularformel |
C21H21FN2O2 |
---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
1-[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C21H21FN2O2/c1-25-20-11-6-8-16(13-23-14-18-9-4-5-12-24-18)21(20)26-15-17-7-2-3-10-19(17)22/h2-12,23H,13-15H2,1H3 |
InChI-Schlüssel |
NYDVCPYUBPEVRP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNCC3=CC=CC=N3 |
Kanonische SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.